molecular formula C14H27N3O3 B14780653 Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14780653
M. Wt: 285.38 g/mol
InChI Key: YKBMEICFWDODBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral catalysts in various asymmetric reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials. The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, which leads to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes or rhodium catalysts to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of room temperature ionic liquids (RTILs) can also facilitate the separation and recovery of catalysts, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-tert-Butyl 3-((S)-2-amino-N-ethylpropanamido)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and amino groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3

InChI Key

YKBMEICFWDODBH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.